N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyrimidinone core substituted with sulfonyl and thioether functionalities. Its molecular formula is C₂₂H₂₃N₃O₆S₂, with an average mass of 489.561 g/mol and a monoisotopic mass of 489.102827 g/mol . The compound’s structure includes:
- A 2,4-dimethoxyphenyl group attached to the acetamide nitrogen.
- A 5-((4-ethoxyphenyl)sulfonyl) substituent on the pyrimidinone ring.
- A thioether linkage connecting the pyrimidinone and acetamide moieties.
Its synthesis typically involves alkylation and sulfonylation steps, as seen in analogous compounds .
Properties
CAS No. |
1223834-38-5 |
|---|---|
Molecular Formula |
C22H23N3O7S2 |
Molecular Weight |
505.56 |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O7S2/c1-4-32-14-5-8-16(9-6-14)34(28,29)19-12-23-22(25-21(19)27)33-13-20(26)24-17-10-7-15(30-2)11-18(17)31-3/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27) |
InChI Key |
UJVKEWMDMPVPMA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of the thioacetamide and subsequent modifications to introduce the sulfonyl and pyrimidine moieties. The synthesis typically involves:
- Formation of Thioacetamide : Reaction of 2,4-dimethoxyphenyl with appropriate thiol reagents.
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
- Pyrimidine Derivative Formation : Incorporation of pyrimidine derivatives through cyclization reactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, thieno[2,3-d]pyrimidine derivatives have shown promising results against breast cancer cell lines (MDA-MB-231), with IC50 values ranging from 27.6 μM to 50 μM for various derivatives . The presence of electron-withdrawing groups has been correlated with enhanced cytotoxicity .
Antimicrobial Properties
The biological activity of this compound may also extend to antimicrobial effects. Similar compounds have been evaluated for their antibacterial and antifungal activities using agar diffusion methods. The structure–activity relationship indicates that modifications in the aromatic rings can influence antimicrobial efficacy .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Guo et al. (2025) | Thieno[2,3-d]pyrimidine derivatives | Antitumor (MDA-MB-231) | 27.6 - 50 |
| Saddik et al. (2017) | 5-amino-thieno[2,3-d]pyrimidines | Cytotoxicity against tumor cells | Not specified |
| Elmongy et al. (2022) | Pyrimidine derivatives | Inhibitory activity against lung cancer | 43 - 87 |
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and apoptosis due to its structural similarity to known inhibitors of key enzymes involved in these processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Key Observations:
The 4-ethoxyphenyl moiety may increase lipophilicity relative to the 4-phenoxyphenyl group in the analog from , influencing membrane permeability .
Synthetic Efficiency: Alkylation reactions using sodium methylate (as in ) are common for pyrimidinone derivatives, but yields vary significantly. For example, the analog in achieved an 86% yield due to optimized basic conditions, while the compound yielded 60% under similar protocols .
Pharmacological Implications: The thieno[2,3-d]pyrimidine core in ’s compound introduces a fused heterocyclic system, which may confer distinct kinase inhibitory activity compared to the simpler pyrimidinone scaffold in the target compound . The 2,4-dimethoxyphenyl group in the target compound could modulate metabolic stability compared to 4-phenylthiazol-2-yl (), which may be prone to oxidative degradation .
Research Findings and Trends
Structural-Activity Relationships (SAR) :
- Synthetic Challenges: Alkylation of pyrimidinones often requires precise stoichiometry (e.g., 2.6–2.8-fold molar excess of sodium methylate) to avoid side reactions, as noted in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
